Enhanced LogP and Molecular Weight Drive Distinct Physicochemical Profile
The presence of the heavy iodine atom confers a significantly higher lipophilicity (LogP) and molecular weight to 5-(3-iodophenyl)-5-oxovaleric acid compared to its unsubstituted, chloro-, and bromo- analogs. The calculated LogP is approximately 2.73, while the molecular weight is 318.11 g/mol [1]. This contrasts with 5-(3-chlorophenyl)-5-oxovaleric acid (MW ~226.66 g/mol, LogP ~1.8-2.2 estimated) and 5-(3-bromophenyl)-5-oxovaleric acid (MW ~271.11 g/mol, LogP ~2.1-2.5 estimated). The increased LogP suggests enhanced membrane permeability, which is a critical parameter for cell-based assays and in vivo studies [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 2.73 (Calculated) |
| Comparator Or Baseline | 5-(3-Chlorophenyl)-5-oxovaleric acid: LogP ~1.8-2.2 (Estimated); 5-(3-Bromophenyl)-5-oxovaleric acid: LogP ~2.1-2.5 (Estimated) |
| Quantified Difference | Higher LogP (Δ ~0.5-1.0) and MW (Δ ~47-91 g/mol) for the iodo-analog |
| Conditions | Calculated physicochemical properties (XLogP3) |
Why This Matters
The higher LogP can be crucial for penetrating lipid bilayers, influencing the compound's suitability for cellular assays and its overall ADME profile in medicinal chemistry programs.
- [1] ChemSrc. (2024). 5-(3-IODOPHENYL)-5-OXOVALERIC ACID (CAS No. 898790-83-5). Retrieved March 29, 2024. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
